molecular formula C7H12O B13584062 2-Allyltetrahydrofuran

2-Allyltetrahydrofuran

Cat. No.: B13584062
M. Wt: 112.17 g/mol
InChI Key: XZDANOMTLOHFOZ-UHFFFAOYSA-N
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Description

The allyl substituent introduces enhanced reactivity compared to unsubstituted THF, enabling participation in reactions such as cycloadditions or polymerizations.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-prop-2-enyloxolane

InChI

InChI=1S/C7H12O/c1-2-4-7-5-3-6-8-7/h2,7H,1,3-6H2

InChI Key

XZDANOMTLOHFOZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyltetrahydrofuran typically involves the allylation of tetrahydrofuran. One common method is the reaction of tetrahydrofuran with allyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and to ensure a high yield of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher efficiency. The use of catalysts such as palladium or nickel can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Allyltetrahydrofuran undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of 2-tetrahydrofuranyl aldehyde or ketone.

    Reduction: Formation of 2-propyltetrahydrofuran.

    Substitution: Formation of various substituted tetrahydrofurans depending on the nucleophile used.

Scientific Research Applications

2-Allyltetrahydrofuran has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in various reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ethers.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals with cyclic ether structures.

    Industry: It is used in the production of polymers and as a solvent in the manufacturing of coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-Allyltetrahydrofuran in chemical reactions involves the interaction of the allyl group with various reagents. The allyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds. The tetrahydrofuran ring can also participate in ring-opening reactions under acidic or basic conditions, providing a versatile platform for further chemical modifications.

Comparison with Similar Compounds

Key Observations :

  • THF : A widely used solvent with high polarity and low boiling point, but it forms explosive peroxides upon long-term storage .
  • 2-MeTHF : Offers a higher boiling point and reduced polarity compared to THF, making it a greener alternative in some applications. Its incompatibility with strong acids, bases, and oxidizers necessitates careful handling .
  • This compound : The allyl group likely increases molecular weight and boiling point relative to THF. Its reactivity may require stabilization or inert storage conditions to prevent undesired reactions.

THF :

  • Toxicity : Classified as a central nervous system depressant; prolonged exposure may cause respiratory irritation .
  • Handling : Requires precautions against peroxide formation (e.g., storage with stabilizers like BHT).

2-MeTHF :

  • Exposure Limits : Employers must enforce PPE (solvent-resistant gloves, local exhaust ventilation) and training per OSHA standards .
  • Incompatibilities : Reacts violently with oxidizing agents (e.g., peroxides, chlorates) and strong acids/bases, necessitating segregated storage .

This compound :

  • Inferred Risks : Similar to 2-MeTHF, the allyl group may exacerbate flammability or toxicity. Handling protocols should align with those for reactive ethers, including PPE and ventilation .
  • Stability: Potential for polymerization or oxidation due to the allyl substituent, requiring stabilizers or inert atmospheres during storage.

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